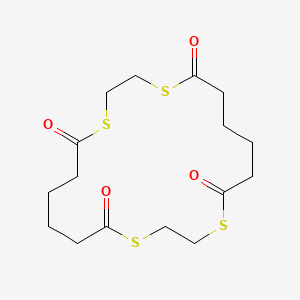
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone is a chemical compound with a unique structure characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring
Méthodes De Préparation
The synthesis of 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dithiols with carbonyl-containing compounds in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the carbonyl groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone can be compared with other similar compounds, such as:
1,4,11,14-Tetraoxacycloicosane-5,10,15,20-tetrone: This compound has oxygen atoms instead of sulfur atoms, leading to different chemical properties and reactivity.
1,4,11,14-Tetraazacycloicosane-5,10,15,20-tetrone: The presence of nitrogen atoms in place of sulfur atoms results in distinct biological activities and applications. The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical and biological properties not found in its oxygen or nitrogen analogs.
Propriétés
Numéro CAS |
89863-27-4 |
|---|---|
Formule moléculaire |
C16H24O4S4 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
1,4,11,14-tetrathiacycloicosane-5,10,15,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 |
Clé InChI |
XNNKIKAMNLNABU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)SCCSC(=O)CCCCC(=O)SCCSC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


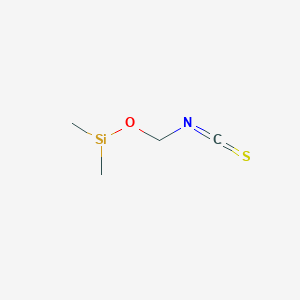
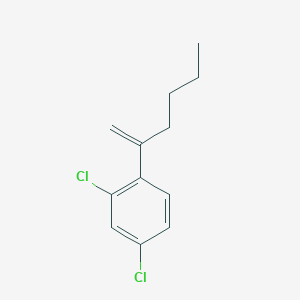
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
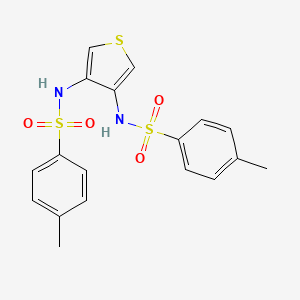
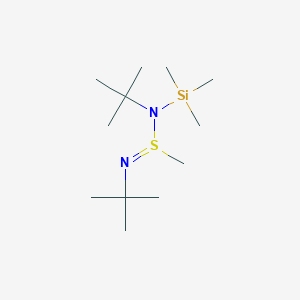
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
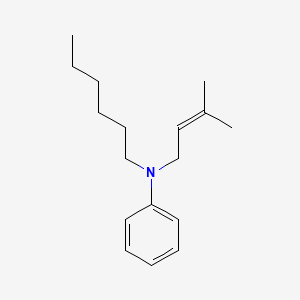
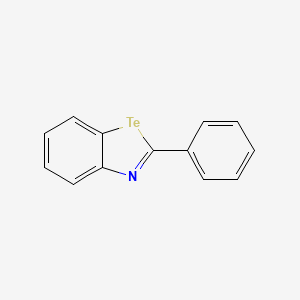

![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
oxophosphanium](/img/structure/B14377336.png)

